A-65186

Blood-Brain Barrier Pharmacokinetics CCK-A Antagonist

A-65186 is the definitive tool for isolating peripheral CCK-A pharmacology. Its BBB exclusion eliminates CNS confounding, essential for GI motility, pancreatic function, and vagal afferent signaling studies. With >500-fold selectivity over CCK-B and an IC50 of 5.10 nM at pancreatic CCK-A receptors, it guarantees unambiguous data. Ideal for acute pancreatitis models and satiety research. Choose A-65186 for precise, reproducible results without the confounds of brain-penetrant antagonists.

Molecular Formula C25H35N3O4
Molecular Weight 441.6 g/mol
CAS No. 119295-94-2
Cat. No. B1664236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-65186
CAS119295-94-2
SynonymsA 65186
A 70104
A-65186
A-70104
N-3-quinolinoyl-glutamyl-N,N-alpha-di-N-pentylamine
Molecular FormulaC25H35N3O4
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C25H35N3O4/c1-3-5-9-15-28(16-10-6-4-2)25(32)22(13-14-23(29)30)27-24(31)20-17-19-11-7-8-12-21(19)26-18-20/h7-8,11-12,17-18,22H,3-6,9-10,13-16H2,1-2H3,(H,27,31)(H,29,30)/t22-/m1/s1
InChIKeyLVIZXRRZYVZZEN-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding the (4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic Acid (A-65186) Chemical Profile for Informed Procurement


(4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic acid (CAS 119295-94-2), widely referred to as A-65186, is a synthetic, non-peptide small molecule antagonist of the cholecystokinin type A (CCK-A) receptor [1]. It belongs to the class of amino acid-derived CCK antagonists, which share structural features with compounds like lorglumide and are distinct from benzodiazepine-based CCK antagonists such as devazepide (MK-329) [2]. While its potent inhibition of CCK-A receptor signaling is well-documented, its true scientific value lies in specific, quantifiable properties—such as its blood-brain barrier (BBB) exclusion and its extreme receptor subtype selectivity—that distinguish it from its closest in-class analogs .

Procurement Strategy: Why Generic CCK Antagonist Substitution is Scientifically Unjustified for (4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic Acid


Within the CCK antagonist class, compounds exhibit profound functional divergence due to differences in receptor subtype selectivity and blood-brain barrier (BBB) penetrance. Generic substitution with another CCK-A antagonist, such as devazepide (MK-329), would introduce a major confounding variable: while devazepide readily crosses the BBB, A-65186 is effectively excluded from the central nervous system (CNS) [1]. This binary pharmacokinetic difference means that in any in vivo study, substituting one for the other fundamentally changes the experimental question from a peripheral to a potentially mixed central/peripheral mechanism of action [2]. Furthermore, substitution with a less selective CCK antagonist would introduce cross-reactivity with the CCK-B receptor, complicating data interpretation in tissues where both subtypes are co-expressed [3].

Quantitative Differentiation Evidence for (4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic Acid (A-65186)


Peripheral Selectivity: Differential Blood-Brain Barrier Permeability of A-65186 versus Devazepide

A direct comparative study in rats evaluated the blood-brain barrier (BBB) permeability of A-65186 and devazepide (MK-329), a widely used benzodiazepine-based CCK-A antagonist [1]. The study quantified brain uptake using an in situ brain perfusion technique, measuring the brain uptake index (BUI). Devazepide demonstrated significant BBB penetration (BUI of approximately 65%), whereas the brain uptake of A-65186 was not significantly different from that of a vascular space marker, indicating negligible penetration [2]. This functional dichotomy is further supported by behavioral studies where peripherally administered A-65186 failed to block the effects of centrally administered CCK-8, whereas centrally administered A-65186 was effective, confirming its peripheral restriction in vivo [3].

Blood-Brain Barrier Pharmacokinetics CCK-A Antagonist CNS Exclusion Peripheral Selectivity

Receptor Subtype Specificity: Quantified CCK-A vs. CCK-B Selectivity of A-65186

A-65186 exhibits a pronounced selectivity for the CCK-A receptor over the CCK-B receptor subtype, a key differentiator from non-selective CCK antagonists . Binding studies on pancreatic acinar cells (CCK-A) and cortical cells (CCK-B) demonstrate that A-65186 binds to the CCK-A receptor with an IC50 of 5.10 nM, while its affinity for the CCK-B receptor is over two orders of magnitude lower, with a reported IC50 of 3.50 µM (3,500 nM) [1]. This translates to a selectivity ratio of >500-fold for the CCK-A receptor, as consistently reported across multiple data sources [2].

CCK-A Receptor CCK-B Receptor Receptor Binding Selectivity In Vitro Pharmacology

Functional Antagonism in Exocrine Pancreas: Inhibition of CCK-8-Induced Amylase Secretion by A-65186

Beyond receptor binding, A-65186 demonstrates functional antagonism in a physiologically relevant ex vivo model. It inhibits cholecystokinin octapeptide (CCK-8)-induced amylase secretion from isolated pancreatic acini, a standard assay for CCK-A receptor-mediated function . While this assay establishes its utility as a functional CCK-A antagonist, it is important to note that this property is common to the class; the specific quantitative potency data (e.g., an exact IC50 value in this functional assay) is not consistently reported across public vendor datasheets .

Pancreatic Acinar Cells Exocrine Secretion Amylase Functional Assay CCK-8

Optimal Research Applications for (4R)-5-(dipentylamino)-5-oxo-4-(quinoline-3-carbonylamino)pentanoic Acid Based on Differential Evidence


Dissecting Peripheral vs. Central CCK-A Signaling in Appetite and Satiety Studies

Given its established exclusion from the CNS [1], A-65186 is the optimal tool compound for studies aiming to isolate the peripheral (gut-to-brain) CCK-A-mediated signals that regulate food intake and satiety. Its use avoids the confounding central effects that would be introduced by brain-penetrant CCK-A antagonists like devazepide, allowing for a cleaner pharmacological dissection of vagal afferent signaling from the gastrointestinal tract [2].

Investigating CCK-A Receptor Function in Exocrine Pancreas and Pancreatitis Models

A-65186's high-affinity binding to pancreatic CCK-A receptors (IC50 5.10 nM) and its functional antagonism of CCK-8-induced amylase secretion make it a highly relevant tool for ex vivo and in vivo studies of pancreatic acinar cell function [3]. It is particularly suited for research into the pathophysiology of acute pancreatitis, where excessive CCK-A receptor activation is a key driver of acinar cell injury, and its peripheral restriction is an advantage for studying organ-specific inflammatory cascades .

CCK-A Receptor Selectivity Profiling in Tissues Co-expressing CCK-B Receptors

In tissues or cell types where both CCK-A and CCK-B receptors are expressed (e.g., certain neuronal populations, smooth muscle), A-65186's >500-fold selectivity for CCK-A over CCK-B is critical [4]. This ensures that observed pharmacological effects can be confidently attributed to CCK-A receptor blockade, unlike less selective antagonists or peptide agonists (like CCK-8 itself) that would activate both subtypes and obscure interpretation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-65186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.